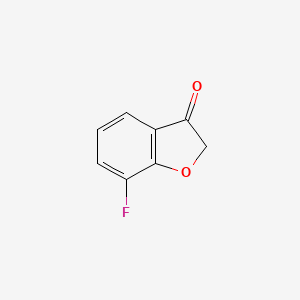

7-Fluorobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJZNVDJUDKRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585722 | |

| Record name | 7-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-27-0 | |

| Record name | 7-Fluoro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluorobenzofuran-3(2H)-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Fluorobenzofuran-3(2H)-one is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds, including the parent compound benzofuran-3(2H)-one and its 6-fluoro isomer. All quantitative data for the target compound should be considered predictive.

Core Chemical Properties

This compound is a fluorinated derivative of benzofuran-3(2H)-one. The introduction of a fluorine atom at the 7-position is expected to significantly influence its electronic properties, metabolic stability, and biological activity due to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds.

Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of this compound and its related analogs. This allows for a comparative understanding of the effect of fluorine substitution.

| Property | This compound (Predicted) | 6-Fluoro-3(2H)-benzofuranone (Known) | Benzofuran-3(2H)-one (Known) |

| Molecular Formula | C₈H₅FO₂ | C₈H₅FO₂[1] | C₈H₆O₂ |

| Molecular Weight | 168.13 g/mol | 168.58 g/mol [1] | 134.13 g/mol |

| CAS Number | Not assigned | 351528-80-8[1] | 7169-34-8 |

| Boiling Point | ~260-265 °C | 261.7 ± 40.0 °C[1] | ~245-246 °C |

| Density | ~1.38 g/cm³ | 1.379 ± 0.06 g/cm³[1] | ~1.2 g/cm³ |

| Appearance | Predicted: White to off-white solid | / | / |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | N/A | Soluble in organic solvents |

Synthesis and Reactivity

While a specific protocol for this compound is not documented, its synthesis can be approached through established methods for constructing the benzofuran-3(2H)-one core, with appropriate selection of a 3-fluorophenol derivative as the starting material.

Representative Experimental Protocol: Intramolecular Cyclization

A common and effective method for synthesizing benzofuran-3(2H)-ones is the intramolecular cyclization of a substituted phenoxyacetic acid. The following protocol is a representative procedure adapted for the synthesis of the target compound.

Step 1: Synthesis of (3-Fluorophenoxy)acetic acid

-

Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or water, add a strong base like sodium hydroxide (2.5 eq).

-

Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester. Stir at room temperature overnight.

-

Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (3-fluorophenoxy)acetic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Reaction Setup: Suspend the synthesized (3-fluorophenoxy)acetic acid (1.0 eq) in a high-boiling inert solvent like toluene or use a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

-

Cyclization: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours. The reaction involves an intramolecular electrophilic aromatic substitution to form the five-membered ring.

-

Workup: Cool the reaction mixture and pour it onto ice water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Synthesis

References

Elucidation of the Chemical Structure of 7-Fluorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 7-Fluorobenzofuran-3(2H)-one. While direct experimental data for this specific molecule is not extensively published, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Proposed Synthesis

The synthesis of this compound can be approached through several established methods for the formation of the benzofuranone core. A plausible and efficient route involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate

-

To a solution of 2-bromo-3-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate.

Step 2: Synthesis of this compound

-

In a flame-dried Schlenk flask, dissolve ethyl 2-((2-bromo-3-fluorophenyl)oxy)acetate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq) in toluene.

-

Add triethylamine (Et₃N, 2.0 eq) to the mixture.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| 2 | 4.6 - 4.8 | s | 70 - 75 | ~2-5 (³JCF) |

| 3 | - | - | 195 - 200 | ~2-5 (⁴JCF) |

| 3a | - | - | 115 - 120 | ~5-10 (³JCF) |

| 4 | 7.0 - 7.2 | t, J ≈ 8.0 | 118 - 122 | ~3-5 (⁴JCF) |

| 5 | 6.8 - 7.0 | ddd, J ≈ 8.0, 8.0, 1.5 | 110 - 115 | ~10-15 (³JCF) |

| 6 | 7.3 - 7.5 | ddd, J ≈ 8.0, 8.0, 5.0 | 125 - 130 | ~20-25 (²JCF) |

| 7 | - | - | 155 - 160 | ~240-260 (¹JCF) |

| 7a | - | - | 150 - 155 | ~10-15 (²JCF) |

| ¹⁹F | -110 to -130 | m | - | - |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.

Experimental Protocol: NMR Spectroscopy

-

Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For unambiguous assignment of protons and carbons, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

The ¹⁹F NMR spectrum is expected to show a single multiplet, with couplings to the aromatic protons.[1][2]

-

In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C7) will appear as a doublet with a large one-bond coupling constant (¹JCF).[3][4][5][6] Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.[3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic, CH₂) | 2850 - 2950 | Medium |

| C=O (ketone) | 1710 - 1730 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium-Strong |

| C-O-C (ether) | 1200 - 1280 | Strong |

| C-F (aromatic) | 1100 - 1200 | Strong |

Experimental Protocol: IR Spectroscopy

-

Acquire the IR spectrum of the sample using either a neat thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

The spectrum should prominently display a strong absorption band for the ketone carbonyl group (C=O) and the aromatic C-F bond.[7][8][9] The presence of the ether linkage will be indicated by a strong C-O-C stretching band.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Interpretation |

| High-Resolution MS (HRMS) | [M+H]⁺ or [M]⁺˙ with high mass accuracy | Confirms the elemental composition (C₈H₅FO₂) |

| Electron Ionization (EI-MS) | Molecular ion (M⁺˙) | Parent peak |

| EI-MS | M - CO | Loss of carbon monoxide from the ketone |

| EI-MS | M - CHO | Loss of a formyl radical |

Experimental Protocol: Mass Spectrometry

-

Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) to confirm the elemental composition.

-

Acquire a low-resolution mass spectrum using EI to observe the fragmentation pattern.

-

The fragmentation of benzofuranones typically involves the loss of CO from the molecular ion.[10][11][12][13][14] The presence of the fluorine atom may influence the fragmentation pathways, and characteristic fragments containing fluorine should be observed.[10][11][12][13][14]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthetic design with comprehensive spectroscopic analysis. By following the proposed synthetic route and employing the detailed experimental protocols for NMR, IR, and mass spectrometry, researchers can confidently synthesize and characterize this molecule. The predicted spectroscopic data provided in this guide serves as a benchmark for the interpretation of experimental results, facilitating the unambiguous confirmation of the target structure. This foundational knowledge is crucial for the further exploration of the biological activities and potential therapeutic applications of this and related fluorinated benzofuranones.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. scribd.com [scribd.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide: 7-Fluorobenzofuran-3(2H)-one

CAS Number: 939759-27-0

This technical guide provides a comprehensive overview of 7-Fluorobenzofuran-3(2H)-one, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide presents a general framework for its synthesis and characterization, drawing upon established methods for the broader class of benzofuran-3(2H)-ones.

Physicochemical Data

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the general characteristics of related benzofuranone compounds.

| Property | Value | Source/Method |

| CAS Number | 939759-27-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₅FO₂ | - |

| Molecular Weight | 168.12 g/mol | - |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General observation for similar compounds |

| Purity | >95% (typically available from commercial suppliers) | Commercial Supplier Data |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of Benzofuran-3(2H)-one Scaffold

This protocol outlines a representative synthesis for the core benzofuran-3(2H)-one structure. The synthesis of the specific 7-fluoro analog would require starting with the appropriately substituted phenol, 2-fluoro-6-hydroxyphenoxyacetic acid.

Step 1: Synthesis of (2-Formyl-3-fluorophenoxy)acetic acid (A Representative Precursor)

-

Materials: 3-Fluoro-2-hydroxybenzaldehyde, ethyl chloroacetate, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 3-fluoro-2-hydroxybenzaldehyde in acetone, add potassium carbonate and ethyl chloroacetate.

-

Reflux the mixture for a specified time (e.g., 12-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-formyl-3-fluorophenoxy)acetate.

-

Hydrolyze the ester using a suitable base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., ethanol or THF).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (2-formyl-3-fluorophenoxy)acetic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 2: Intramolecular Cyclization to form this compound

-

Materials: (2-Formyl-3-fluorophenoxy)acetic acid, a dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or Eaton's reagent).

-

Procedure:

-

Treat the (2-formyl-3-fluorophenoxy)acetic acid with a dehydrating agent. The choice of reagent and reaction conditions (temperature, time) will depend on the specific substrate and desired scale.

-

For example, heating the precursor in acetic anhydride in the presence of a catalytic amount of a strong acid can effect cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction mixture (e.g., by pouring onto ice-water).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Note: The yields and specific reaction parameters would need to be optimized for the synthesis of the 7-fluoro isomer.

Biological Activity and Signaling Pathways

Specific biological activities and involvement in signaling pathways for this compound have not been extensively documented in the available literature. However, the benzofuranone core is a privileged scaffold in medicinal chemistry, and various derivatives have been reported to exhibit a wide range of biological activities.

Benzofuran derivatives are known to possess anti-inflammatory, antimicrobial, and central nervous system activities.[1] Their utility as key intermediates in the synthesis of pharmaceuticals and biologically active compounds is well-established.[1] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Given the lack of specific data for the 7-fluoro isomer, a signaling pathway diagram cannot be provided at this time. However, a logical workflow for its potential application in a drug discovery context is presented below.

Diagrams

Caption: General workflow for the synthesis, characterization, and potential application of this compound.

References

Spectroscopic Profile of 7-Fluorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Fluorobenzofuran-3(2H)-one. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document combines available experimental data with predicted spectroscopic values and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering detailed spectroscopic information, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction

This compound is a fluorinated derivative of the benzofuranone scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides an in-depth look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the experimental ¹³C NMR data and predicted ¹H NMR data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound.

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| C3 | 192.72 | s | - |

| C3a | 176.01 | s | - |

| C7 | 166.33 | d | 256.3 |

| C7a | 131.68 | d | 9.5 |

| C5 | 130.14 | s | - |

| C6 | 116.26 | d | 22.7 |

| C2 | 78.23 | s | - |

| Other C | 26.83, 24.63 | s, s | - |

| Note: The assignments for carbons resonating at 26.83 and 24.63 ppm are not definitively assigned to the benzofuranone core and may correspond to impurities or solvent.[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound.

| Proton(s) | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H2 | ~ 4.7 - 4.8 | s | - |

| H4 | ~ 7.6 - 7.7 | d | ~ 8.0 |

| H5 | ~ 7.1 - 7.2 | t | ~ 8.0 |

| H6 | ~ 7.3 - 7.4 | dd | ~ 8.0, ~ 10.0 |

Note: Predicted values are based on standard chemical shift increments and analysis of similar benzofuranone structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for this compound are predicted based on the analysis of aromatic ketones and fluorinated aromatic compounds.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound.

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| C=O (Ketone) | 1715 - 1735 | Strong |

| C-F (Aromatic) | 1200 - 1250 | Strong |

| C-O-C (Ether) | 1050 - 1150 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound is presented below.

Table 4: Predicted Mass Spectrometry Data for this compound.

| Parameter | Value |

| Molecular Formula | C₈H₅FO₂ |

| Molecular Weight | 152.12 g/mol |

| Predicted m/z (M⁺) | 152 |

| Key Fragmentation Peaks (Predicted) | m/z 124 (M-CO), m/z 96 (M-CO-CO), m/z 95 (M-CO-CHO) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 35 units

-

Auxiliary Gas Flow Rate: 10 units

-

Scan Range (m/z): 50 - 500

-

Resolution: 140,000

-

-

Data Processing: The acquired data is processed using the instrument's software to identify the molecular ion peak and major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization and application of this compound.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound, crucial for its application in research and development. While a complete set of experimental data remains to be published, the combination of the available ¹³C NMR data, predicted spectra, and detailed experimental protocols presented herein offers a robust starting point for scientists working with this compound. The provided information will aid in the confirmation of its synthesis, assessment of its purity, and will facilitate further investigations into its biological activities.

References

In-Depth Technical Guide: 7-Fluorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of 7-Fluorobenzofuran-3(2H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The following table summarizes its key molecular properties.

| Property | Value |

| Molecular Formula | C₈H₅FO₂ |

| Molecular Weight | 152.12 g/mol |

| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2F |

| InChI Key | Not readily available |

| CAS Number | Not readily available |

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available fluorinated phenol. While a specific detailed protocol for this exact isomer is not widely published, a general and adaptable synthetic route can be extrapolated from established methods for related benzofuranones. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A potential synthesis route for this compound involves the initial etherification of 2-fluorophenol, followed by cyclization to form the benzofuranone core.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate

-

To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield ethyl 2-(2-fluorophenoxy)acetate.

Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid

-

Dissolve the ethyl 2-(2-fluorophenoxy)acetate from the previous step in an aqueous solution of a strong base, such as sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-fluorophenoxy)acetic acid.

Step 3: Synthesis of this compound

-

Add the 2-(2-fluorophenoxy)acetic acid to a dehydrating agent that also acts as a catalyst for intramolecular Friedel-Crafts acylation, such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture with stirring, carefully controlling the temperature to promote cyclization without causing decomposition.

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Potential Biological Activity and Experimental Workflow

Benzofuranone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While the specific biological profile of this compound is not extensively documented, a common experimental workflow to assess its potential cytotoxic effects on cancer cell lines is presented below.

Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.

This workflow allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter in assessing the potency of a potential anticancer agent. Further studies could then elucidate the mechanism of action, potentially involving the modulation of specific signaling pathways. Given that some benzofuran derivatives have been investigated as inhibitors of various kinases, a logical next step would be to explore the effect of this compound on relevant cancer-related signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.

Introduction: The Therapeutic Potential of the Benzofuranone Core

An In-depth Technical Guide to the Potential Therapeutic Targets of the Benzofuranone Scaffold, with a Focus on 7-Fluorobenzofuran-3(2H)-one Derivatives

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of this compound is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented activities of the broader benzofuran and benzofuranone chemical class. The information presented is intended for research and drug development professionals to inform potential areas of investigation for this compound and its derivatives.

Benzofuran and its oxidized form, benzofuranone, represent a core scaffold in a multitude of biologically active natural and synthetic compounds.[1][2][3] This heterocyclic system is a key structural component in various clinical drugs, highlighting its therapeutic relevance.[2][3] The benzofuran scaffold has been extensively studied, revealing a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] The addition of a fluorine atom at the 7-position of the benzofuran-3(2H)-one core can potentially enhance metabolic stability and binding affinity to target proteins, making this compound an intriguing candidate for further drug discovery and development. This document aims to provide a comprehensive overview of the potential therapeutic targets for this compound class, based on the established bioactivities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of various benzofuranone derivatives, several key proteins and signaling pathways have been identified as potential therapeutic targets. These are primarily in the areas of oncology, inflammation, and neurodegenerative diseases.

Oncology

The anti-cancer activity of benzofuran derivatives is a significant area of research.[2][4][5] Several potential molecular targets have been elucidated:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Certain benzofuran hybrids have shown potent inhibitory activity against STAT3, a key protein involved in cell growth, proliferation, and apoptosis.[6] Inhibition of STAT3 can lead to cell cycle arrest and apoptosis in cancer cells.[6]

-

Carbonic Anhydrases (CAs): Benzofuran-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII.[6] These enzymes are involved in pH regulation and are often overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation.

-

NF-κB Signaling Pathway: Some benzofuran derivatives have demonstrated excellent inhibitory activity against NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cancer progression.[4]

-

Apoptosis Pathway Modulation: Benzofuran derivatives have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2.[6]

-

Cell Cycle Arrest: A notable mechanism of action for some benzofuran compounds is the induction of cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell division.[6]

Inflammation

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][8]

-

Cyclooxygenase-2 (COX-2): Several synthesized benzofuran derivatives have been shown to dock effectively with the active site of the COX-2 enzyme, a key mediator of inflammation and pain.[7]

-

Inducible Nitric Oxide Synthase (iNOS): Certain aza-benzofuran compounds have exhibited anti-inflammatory activity by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages.[8] Molecular docking studies suggest these compounds fit well within the active site of murine iNOS.[8]

Neurodegenerative Diseases

The potential of benzofuran derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, has been explored.[9]

-

Acetylcholinesterase (AChE): Novel benzofuran-based compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs).[9] Some of these derivatives have displayed promising inhibitory activity comparable to the standard drug, donepezil.[9]

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of various benzofuran derivatives against a range of therapeutic targets. It is important to note that these are not for this compound itself but for other compounds within the broader benzofuran class.

| Compound Class/Derivative | Target/Assay | Cell Line | Activity (IC50/GI50) | Reference |

| Benzofuran-based sulfonamide (47b) | hCA-IX Inhibition (KI) | - | 8.4 nM | [6] |

| Benzofuran-based sulfonamide (47d) | hCA-IX Inhibition (KI) | - | 5.5 nM | [6] |

| Benzofuran-based sulfonamide (47b) | Antiproliferative | MDA-MB-231 | 6.27 µM | [6] |

| Benzofuran-based sulfonamide (47b) | Antiproliferative | MCF-7 | 6.45 µM | [6] |

| 2-acetyl-7-phenylaminobenzofuran (27) | Antiproliferative (STAT3 inhibitor) | MDA-MB-468 | 0.16 µM | [6] |

| Benzofuran-2-carboxamide (50g) | Antiproliferative | HCT-116 | 0.87 µM | [6] |

| Benzofuran-2-carboxamide (50g) | Antiproliferative | HeLa | 0.73 µM | [6] |

| Benzofuran-2-carboxamide (50g) | Antiproliferative | A549 | 0.57 µM | [6] |

| Aza-benzofuran (1) | NO Inhibition | RAW 264.7 | 17.3 µM | [8] |

| Aza-benzofuran (4) | NO Inhibition | RAW 264.7 | 16.5 µM | [8] |

| Benzofuran-based AChEI (7c) | AChE Inhibition | - | 0.058 µM | [9] |

| Benzofuran-based AChEI (7e) | AChE Inhibition | - | 0.086 µM | [9] |

| Benzofuran derivative (32) | Anticancer | A2780 | 12 µM | [4] |

| Benzofuran derivative (33) | Anticancer | A2780 | 11 µM | [4] |

| Benzofuran derivative (35) | Growth Inhibition | ACHN | 2.74 µM | [4] |

| Benzofuran derivative (35) | Growth Inhibition | HCT15 | 2.37 µM | [4] |

| Benzofuran derivative (35) | Growth Inhibition | MM231 | 2.20 µM | [4] |

Exemplary Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the biological activity of benzofuran derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 1-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model for evaluating the acute anti-inflammatory effects of a compound.

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac).

-

Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualized Pathways and Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the therapeutic targets of benzofuranone derivatives.

Caption: Apoptosis induction pathway targeted by benzofuranone derivatives.

Caption: Inhibition of NF-κB and STAT3 signaling pathways.

Caption: General workflow for drug discovery with benzofuranones.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 7-Fluorobenzofuran-3(2H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 7-position of this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the 7-fluorobenzofuran-3(2H)-one core, its synthesis, and the therapeutic applications of its derivatives, with a focus on their anti-inflammatory and anticancer activities.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. While various methods exist for the synthesis of benzofuran-3(2H)-ones, a common approach involves the intramolecular cyclization of appropriately substituted precursors. For the 7-fluoro analog, a typical synthetic workflow starts from a fluorinated phenol derivative.

Figure 1. Generalized synthetic workflow for this compound derivatives.

Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties. These compounds have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting key inflammatory mediators and enzymes.[1]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.

Figure 2. Inhibition of the NF-κB signaling pathway by fluorinated benzofuran derivatives.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[1]

| Compound | Target | IC50 (µM) |

| 1 | IL-6 | - |

| CCL2 | - | |

| Nitric Oxide | - | |

| PGE2 | - | |

| 2 | IL-6 | 1.23 |

| CCL2 | 1.5 | |

| Nitric Oxide | 2.4 | |

| PGE2 | 1.92 | |

| 3 | IL-6 | 9.04 |

| CCL2 | 19.3 | |

| Nitric Oxide | 5.2 | |

| PGE2 | 1.48 | |

| 8 | IL-6 | - |

| CCL2 | - | |

| Nitric Oxide | - | |

| PGE2 | 20.52 |

Anticancer Activity of Fluorinated Benzofuran Derivatives

Certain fluorinated benzofuran derivatives have also exhibited promising anticancer effects, particularly against human colorectal adenocarcinoma cells (HCT116).[1] These compounds have been shown to inhibit cell proliferation and induce apoptosis.[1]

Induction of Apoptosis

The anticancer mechanism of these derivatives involves the induction of programmed cell death (apoptosis), which is a critical process in cancer therapy. This is often characterized by the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and DNA fragmentation.[1]

Figure 3. Proposed mechanism of apoptosis induction by fluorinated benzofuran derivatives.

Quantitative Anticancer Data

The antiproliferative activity of selected fluorinated benzofuran derivatives against the HCT116 human colorectal adenocarcinoma cell line is presented below.[1]

| Compound | Cell Line | IC50 (µM) |

| 1 | HCT116 | 19.5 |

| 2 | HCT116 | 24.8 |

Experimental Protocols

General Procedure for Synthesis of 2-Substituted-7-Fluorobenzofuran-3(2H)-ones

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with an appropriate aldehyde or ketone (1.1 eq) in the presence of a base (e.g., piperidine or pyrrolidine, catalytic amount). The reaction mixture is stirred at room temperature or heated to reflux for a specified period (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-substituted derivative.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Anticancer Assay: WST-1 Cell Proliferation Assay

HCT116 cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, WST-1 reagent is added to each well, and the plates are incubated for an additional 2-4 hours. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[1]

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly enhance the biological activity of benzofuran-3(2H)-one derivatives, particularly in the context of anti-inflammatory and anticancer applications. The data presented in this guide highlight the potential of these compounds and provide a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers to synthesize and evaluate new derivatives based on this versatile core.

References

Whitepaper: Unveiling the Anticancer Potential of Fluorinated Benzofuranones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the current understanding of the anticancer potential of fluorinated benzofuranone derivatives based on available scientific literature. Direct studies on 7-Fluorobenzofuran-3(2H)-one were not identified during the literature review. The data presented herein pertains to structurally related fluorinated and halogenated benzofuran and dihydrobenzofuran compounds.

Introduction

Benzofuran scaffolds are prominent heterocyclic motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms, particularly fluorine, into these structures has been shown to significantly enhance their pharmacological properties, including their anticancer activity.[2] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[2] This whitepaper consolidates the existing research on fluorinated benzofuranone derivatives, providing a technical overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Cytotoxicity of Fluorinated Benzofuran Derivatives

Recent studies have highlighted the tumor-specific cytotoxic action of benzofuranone derivatives.[3] The introduction of fluorine to the benzofuranone structure has been shown to generally elevate cytotoxic activity against various cancer cell lines.[3]

A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their potential as anticancer agents against the human colorectal adenocarcinoma cell line, HCT116.[4][5] Two compounds, in particular, which also contained difluorine, bromine, and either an ester or carboxylic acid group, were found to inhibit the proliferation of HCT116 cells by approximately 70%.[4][5]

Table 1: Anti-inflammatory IC50 Values of Fluorinated Benzofuran Derivatives (Relevant to Anticancer Potential via Anti-inflammatory Action)

| Compound Class | Target | IC50 Range (µM) | Reference |

| Fluorinated Benzofuran/Dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4] |

| Fluorinated Benzofuran/Dihydrobenzofuran | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [4] |

| Fluorinated Benzofuran/Dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [4] |

| Fluorinated Benzofuran/Dihydrobenzofuran | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4] |

Note: While these IC50 values are for anti-inflammatory activity, chronic inflammation is a known contributor to tumorigenesis, making these findings relevant to the anticancer potential of these compounds.[4][5]

Mechanism of Action

The anticancer effects of fluorinated benzofuran derivatives appear to be multifactorial, primarily involving the induction of apoptosis and the modulation of key signaling pathways.

Induction of Apoptosis

Studies have shown that active fluorinated benzofuran compounds induce apoptosis in cancer cells.[5] The key mechanisms identified include:

-

Inhibition of Anti-apoptotic Proteins: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed following treatment with these compounds.[4][5]

-

Activation of Caspases and PARP Cleavage: The induction of apoptosis is further confirmed by the concentration-dependent cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5]

-

DNA Fragmentation: Treatment with these compounds leads to DNA fragmentation of approximately 80%, a hallmark of apoptosis.[4][5]

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activity of related benzofuran derivatives, several pathways are likely targets.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Fluorinated Benzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of fluorine atoms into these molecules can significantly enhance their potency and modulate their pharmacokinetic properties. This technical guide delves into the anti-inflammatory properties of fluorinated benzofurans, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of various fluorinated benzofuran and dihydrobenzofuran derivatives has been quantified through a range of in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds in inhibiting key inflammatory mediators. A summary of this data is presented below.

| Compound Group | Target Mediator | IC50 Range (µM) | Reference |

| Fluorinated Benzofurans & Dihydrobenzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [1][2][3] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [1][2][3] | |

| Nitric Oxide (NO) | 2.4 - 5.2 | [1][2][3] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [1][2][3] | |

| Piperazine/Benzofuran Hybrids | Nitric Oxide (NO) | ~52.23 | [4][5][6][7] |

| Benzofuran-N-aryl piperazine Hybrids | Nitric Oxide (NO) | ~5.28 | [8][9] |

Mechanism of Action: Targeting Key Inflammatory Pathways

Fluorinated benzofurans exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][10] These pathways are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ and IκBα, thereby preventing NF-κB activation.[4][5][7]

MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. The key MAPK families involved in inflammation are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of transcription factors, such as AP-1, which in turn drive the expression of pro-inflammatory mediators. Studies have demonstrated that certain benzofuran derivatives can significantly suppress the phosphorylation of ERK, JNK, and p38.[4][5][7][11]

Experimental Protocols

A variety of standardized in vitro and in vivo models are employed to evaluate the anti-inflammatory properties of fluorinated benzofurans.

In Vitro Assays

-

LPS-Stimulated Macrophage Model :

-

Cell Culture : RAW 264.7 macrophages are cultured in appropriate media.

-

Treatment : Cells are pre-treated with varying concentrations of the test compounds for a specified duration (e.g., 30 minutes).[2][3][12]

-

Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 10 ng/mL) for a defined period (e.g., 24 hours).[2][3][12]

-

Analysis : The supernatant is collected to measure the levels of inflammatory mediators such as NO, PGE2, IL-6, and CCL2 using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines and prostaglandins).[3] Cell lysates can be used to assess protein expression (e.g., COX-2, NOS2) via Western blotting.[3][12]

-

-

Cyclooxygenase (COX) Activity Assays :

-

COX-1 Activity : HEK-293 cells overexpressing COX-1 are treated with the test compounds prior to the addition of arachidonic acid. The resulting PGE2 production reflects COX-1 activity.[2]

-

COX-2 Activity : Macrophages are pre-treated with aspirin to block basal COX-1 activity, followed by LPS treatment to induce COX-2 expression. The cells are then incubated with the test compounds before the addition of arachidonic acid. The measured PGE2 levels are indicative of COX-2 activity.[2]

-

In Vivo Models

-

Zymosan-Induced Air Pouch Model :

-

Pouch Formation : A subcutaneous air pouch is created on the dorsum of mice.

-

Induction of Inflammation : Inflammation is induced by injecting zymosan into the air pouch.

-

Treatment : Test compounds are co-administered with zymosan.

-

Analysis : After a set time (e.g., 24 hours), the exudate from the pouch is collected to measure cell recruitment and levels of inflammatory mediators like PGE2.[13][14] Gene expression of inflammatory enzymes and cytokines in the pouch lining can also be assessed.[13]

-

-

Carrageenan-Induced Paw Edema Model :

-

Induction of Edema : Edema is induced by injecting carrageenan into the sub-plantar region of a rat's hind paw.

-

Treatment : Test compounds are administered orally at various doses.

-

Measurement : The volume of the paw is measured at different time points post-carrageenan injection to determine the percentage of edema inhibition.[15][16]

-

Structure-Activity Relationship Insights

Analysis of the available data suggests that the anti-inflammatory effects of benzofuran derivatives are influenced by the nature and position of substituents. The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to enhance the biological activity.[1][2][3] For instance, certain difluorinated compounds with bromine and a carboxyl group have demonstrated potent inhibition of PGE2 formation.[3]

Conclusion

Fluorinated benzofurans represent a promising class of compounds for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for their therapeutic potential. The quantitative data and experimental models outlined in this guide offer a framework for the continued investigation and optimization of these compelling molecules in the pursuit of new treatments for inflammatory diseases. Further research focusing on optimizing the benzofuran scaffold and exploring its pharmacokinetic and safety profiles is warranted.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jopcr.com [jopcr.com]

- 16. benchchem.com [benchchem.com]

Unraveling the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to the Mechanisms of Action of Benzofuran-3(2H)-one Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the mechanisms of action associated with the benzofuran chemical scaffold, with a particular focus on derivatives of benzofuran-3(2H)-one. It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield specific biological or mechanistic data for 7-Fluorobenzofuran-3(2H)-one . Therefore, this document serves as a broader guide to the well-documented biological activities of structurally related benzofuran compounds, providing valuable context and potential avenues for the investigation of novel derivatives such as the 7-fluoro analog.

The benzofuran core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities range from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects, highlighting the versatility of this heterocyclic system.[3] This guide will synthesize the available data on the mechanisms through which these compounds exert their effects, present quantitative data in a structured format, and outline common experimental protocols for their evaluation.

Diverse Biological Targets of Benzofuran Derivatives

Benzofuran-containing molecules have been shown to interact with a variety of biological targets, leading to their diverse therapeutic effects. The primary mechanisms of action identified for different benzofuran derivatives are summarized below.

Anticancer Activity

The benzofuran scaffold is a common feature in many potent anticancer agents.[2][3] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms.

-

Enzyme Inhibition:

-

PARP-1 Inhibition: Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage in cancer cells and subsequent apoptosis.[4]

-

Lysine Acetyltransferase (KAT6A/B) Inhibition: A novel series of acylsulfonamide-benzofuran derivatives has been shown to inhibit the lysine acetyltransferases KAT6A and KAT6B. These enzymes play a key role in chromatin regulation, and their inhibition can induce cell cycle arrest and senescence in cancer cells.

-

Aurora B Kinase Inhibition: A specific benzofuran derivative, (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, has been identified as an inhibitor of Aurora B kinase, a key regulator of mitosis. Inhibition of this kinase disrupts cell division and can lead to apoptosis in cancer cells.[5]

-

Alkaline Phosphatase (AP) Inhibition: A series of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, have demonstrated potent inhibitory activity against alkaline phosphatases.[6]

-

-

Induction of Apoptosis and Oxidative Stress:

-

Some halogenated benzofuran derivatives have been shown to induce apoptosis in cancer cell lines. This pro-apoptotic activity is often associated with the generation of reactive oxygen species (ROS) and the disruption of the cellular antioxidant system.[7] Bromoalkyl and bromoacetyl derivatives of benzofurans, in particular, have been found to induce apoptosis in leukemia cells by targeting tubulin.[2]

-

Table 1: Quantitative Data for Anticancer Activity of Benzofuran Derivatives

| Compound Class/Derivative | Target | IC50 Value | Cell Line/Assay | Reference |

| Benzofuran[3,2-d]pyrimidine-4(3H)-one (derivative 19c) | PARP-1 | 0.026 µM | Enzyme Assay | [4] |

| Acylsulfonamide-benzofuran (BAY-184) | KAT6A | 168 nM | Cellular Assay | [8] |

| (2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (S6) | Aurora B Kinase | Not Specified | In vitro kinase assay | [5] |

| 2-Benzylidenebenzofuran-3(2H)-one (Aurone derivative 20) | Alkaline Phosphatase | 1.055 ± 0.029 μM | Enzyme Assay | [6] |

| Benzofuran with N-aryl piperazine (derivative 38) | Nitric Oxide Production | 5.28 µM | In vitro screening | [3] |

Signaling Pathway for PARP-1 Inhibition

Caption: PARP-1 inhibition by benzofuran derivatives blocks DNA repair, leading to apoptosis.

Neuroprotective and CNS-Related Activities

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.

-

Cholinesterase Inhibition: A series of 3-aminobenzofuran derivatives have been synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the management of Alzheimer's disease.[6]

-

Serotonin Reuptake Inhibition: Novel isobenzofuran-1(3H)-one derivatives have been developed as serotonin reuptake inhibitors, suggesting their potential as antidepressant agents. These compounds have been shown to increase serotonin levels in the cortex.[8]

Table 2: Quantitative Data for CNS-Related Activity of Benzofuran Derivatives

| Compound Class/Derivative | Target | IC50 Value | Assay | Reference |

| 3-Aminobenzofuran (derivative 5f) | Acetylcholinesterase (AChE) | Not Specified | In vitro enzyme assay | [6] |

| Isobenzofuran-1(3H)-one (derivative 10a) | Serotonin Reuptake | Not Specified | In vitro testing | [8] |

Other Biological Activities

-

Antioxidant Activity: Many benzofuran derivatives, particularly those with hydroxyl groups on an arylidene moiety, have demonstrated significant antioxidant and radical-scavenging properties.[9][10]

-

Transthyretin (TTR) Stabilization: Benziodarone analogues, which feature a benzofuran core, have been developed as kinetic stabilizers of transthyretin. The stabilization of TTR is a therapeutic strategy for treating TTR amyloidosis.[1]

Experimental Protocols for Evaluating Benzofuran Derivatives

The following outlines general experimental workflows for characterizing the mechanism of action of novel benzofuran compounds, based on the methodologies cited in the literature.

Workflow for In Vitro Enzyme Inhibition Assay

Caption: A typical workflow for determining the in vitro enzyme inhibitory activity of a compound.

Detailed Methodologies:

-

Enzyme Inhibition Assays:

-

PARP-1 Inhibition Assay: The inhibitory activity against PARP-1 can be determined using commercially available colorimetric or fluorescent assay kits. These assays typically measure the incorporation of ADP-ribose onto a histone substrate.

-

Kinase Assays (e.g., Aurora B): Kinase activity is often measured using assays that detect the phosphorylation of a substrate. This can be done using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated product.

-

Cholinesterase Inhibition Assay: The Ellman's method is a widely used colorimetric assay to measure AChE and BuChE activity. It relies on the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme, and the subsequent reaction of the product with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

-

Cell-Based Assays:

-

Cytotoxicity Assays (e.g., MTT, XTT): These assays are used to determine the effect of a compound on cell viability and proliferation. They measure the metabolic activity of the cells, which is generally proportional to the number of viable cells.

-

Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

In Vivo Studies:

-

Xenograft Models: To evaluate the in vivo anticancer efficacy, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.[5]

-

Behavioral Models (for CNS effects): Animal models of depression (e.g., forced swim test, tail suspension test) or cognitive impairment are used to assess the in vivo efficacy of compounds targeting the central nervous system.[8]

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of benzofuran and benzofuran-3(2H)-one derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, including enzyme inhibition, induction of apoptosis, and modulation of neurotransmitter systems, underscore the versatility of this chemical scaffold. Further investigation into the biological targets of novel derivatives, guided by the established activities of related compounds, is a promising avenue for the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such compounds.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-FLUORO-1-BENZOFURAN-3(2H)-ONE [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 8. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Hydroxybenzofuran-3(2H)-one | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzarone | C17H14O3 | CID 255968 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of Fluorinated Benzofuran-3(2H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide consolidates available scientific information on the in vitro studies of benzofuran-3(2H)-one derivatives, with a particular focus on fluorinated analogues. As of the time of this writing, specific in vitro studies on 7-Fluorobenzofuran-3(2H)-one are not available in the public domain. The following data and protocols are presented as a valuable resource for researchers interested in the biological activities of this class of compounds.

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Benzofuran and its derivatives have been identified as possessing a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comprehensive overview of the in vitro evaluation of fluorinated benzofuran derivatives, drawing from studies on compounds with similar structural features to this compound.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various fluorinated benzofuran and dihydrobenzofuran derivatives from a key study investigating their anti-inflammatory and anticancer properties.[1]

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives [1]

| Compound | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | Nitric Oxide IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |

| 1 | 1.2 | 1.5 | 2.4 | 1.1 |

| 2 | 9.04 | 19.3 | 5.2 | 20.5 |

| 3 | >10 | >20 | >10 | >25 |

| 4 | >10 | >20 | >10 | >25 |

| 5 | >10 | >20 | >10 | >25 |

| 6 | >10 | >20 | >10 | >25 |

| 7 | 4.5 | 8.7 | 3.1 | 5.6 |

| 8 | >10 | >20 | >10 | >25 |

| 9 | 3.8 | 6.5 | 2.8 | 4.9 |

Table 2: Anticancer Activity of Fluorinated Benzofuran Derivatives against HCT116 Cells [1]

| Compound | Antiproliferative IC₅₀ (µM) |

| 1 | 19.5 |

| 2 | 24.8 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, based on the cited literature.[1]

1. Cell Culture and Viability Assay

-

Cell Lines: Human colorectal adenocarcinoma cell line HCT116 and murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay: Cell viability is assessed using the WST-1 assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 10, 50, or 100 µM) for a specified period (e.g., 72 hours). The WST-1 reagent is then added, and the absorbance is measured at 450 nm to determine the percentage of viable cells relative to untreated controls.[1]

2. Anti-inflammatory Activity Assays

-

LPS-Stimulated Inflammation in Macrophages: RAW 264.7 macrophages are seeded and pre-treated with the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 10 ng/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-